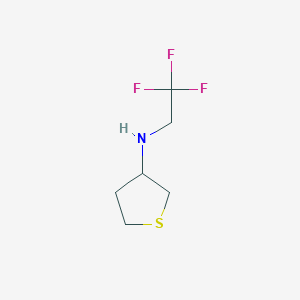

N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine

Description

Properties

Molecular Formula |

C6H10F3NS |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

N-(2,2,2-trifluoroethyl)thiolan-3-amine |

InChI |

InChI=1S/C6H10F3NS/c7-6(8,9)4-10-5-1-2-11-3-5/h5,10H,1-4H2 |

InChI Key |

MWDNNYXIGPABFM-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1NCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Nucleophilic Substitution Approach

The synthesis of N-(2,2,2-Trifluoroethyl) derivatives often begins with nucleophilic substitution reactions where the trifluoroethyl moiety is introduced onto an amine-containing heterocycle such as tetrahydrothiophene. This method typically involves:

- Starting from a halogenated precursor or activated intermediate on the tetrahydrothiophene ring.

- Reaction with 2,2,2-trifluoroethylamine or related trifluoroethyl reagents under controlled conditions to form the N-substituted amine.

This approach is favored for its straightforwardness and the ability to introduce the trifluoroethyl group efficiently, enhancing lipophilicity and metabolic stability of the product.

Use of Grignard Reagents for α-Substituted Trifluoroethyl Amines

A refined method involves the use of Grignard reagents reacting with N-aryl trifluoromethyl hemiaminal ethers to generate α-substituted trifluoromethyl amines. Key points from this method include:

- Reaction carried out in dry tetrahydrofuran (THF) under inert atmosphere (argon).

- Optimal reaction temperature around −15 °C to −78 °C to maximize yield and minimize side products.

- Use of at least 2 equivalents of alkyl Grignard reagents (e.g., MeMgBr, t-BuMgCl) to achieve complete conversion.

- Capability to tolerate sterically hindered nucleophiles.

- Yields range from moderate to good (up to 74% or higher).

This method is particularly useful for generating functionalized trifluoroethyl amines with diverse alkyl or aryl substituents, which could be adapted for the tetrahydrothiophene scaffold with appropriate modifications.

Catalytic N-Trifluoroethylation Techniques

Iron Porphyrin-Catalyzed N-Trifluoroethylation

An advanced catalytic approach utilizes iron porphyrin complexes to catalyze the N-trifluoroethylation of amines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. Features include:

- One-pot cascade diazotization and N–H insertion reactions.

- Applicable to a wide range of primary and secondary amines.

- Moderate to high yields (45–93%) depending on electronic nature of substituents.

- Electron-rich amines favor higher yields compared to electron-deficient ones.

- Mild reaction conditions enhancing operational simplicity.

This method offers a practical route to N-trifluoroethyl amines, potentially adaptable for the preparation of N-(2,2,2-trifluoroethyl)tetrahydrothiophen-3-amine by employing tetrahydrothiophen-3-amine as substrate.

Novel Direct N-Trifluoromethylation Using Carbon Disulfide and Silver Fluoride

A recent versatile method has been developed for direct N-trifluoromethylation of secondary amines using carbon disulfide (CS2) and silver fluoride (AgF), which could be conceptually related to trifluoroethylation strategies:

- Reaction conducted in sealed tubes under nitrogen atmosphere.

- Use of bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 4-pyrrolidinopyridine.

- Solvent: ethyl acetate, with reaction temperatures ranging from 40 °C to 80 °C.

- Reaction times from 6 to 20 hours.

- Purification by silica gel chromatography.

- Mechanism involves nucleophilic addition of amine to CS2 followed by desulfurization to yield N-CF3 compounds.

Although primarily for N-trifluoromethylation, this methodology demonstrates the potential for direct fluorinated amine synthesis without prefunctionalization, which could inspire analogous routes for N-(2,2,2-trifluoroethyl) derivatives.

Multi-Step Coupling and Hydrogenolysis Method

A patented method describes the preparation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, which may be adapted for related trifluoroethyl amines:

- Step A: Coupling of a compound bearing an amine moiety with a trifluoroethyl-containing acid or derivative in the presence of a coupling reagent and base to form an intermediate.

- Step B: Hydrogenation (hydrogenolysis) of the intermediate using a suitable catalyst to yield the target amine compound.

- Step C: Optional acid treatment to form the corresponding salt for enhanced stability or solubility.

This method emphasizes the use of protected intermediates and controlled catalytic hydrogenation, offering a route to high-purity trifluoroethyl amines with potential applicability to tetrahydrothiophene derivatives.

Summary Table of Preparation Methods

Expert Analysis and Recommendations

- The nucleophilic substitution method remains a foundational approach for introducing the trifluoroethyl group onto tetrahydrothiophene amines but requires suitable halogenated precursors.

- Grignard reagent addition offers a versatile and high-yielding route for α-substituted trifluoroethyl amines, adaptable to various substrates including heterocycles.

- Catalytic N-trifluoroethylation using iron porphyrin complexes provides a mild and efficient alternative, particularly valuable for sensitive substrates.

- The direct N-trifluoromethylation with CS2 and AgF method, although focused on trifluoromethylation, demonstrates innovative fluorination chemistry that could be tailored for trifluoroethyl derivatives.

- The multi-step coupling and hydrogenolysis approach is suitable when high purity and salt forms are required, albeit with greater synthetic complexity.

For the preparation of this compound, a combination of nucleophilic substitution or Grignard addition methods with subsequent catalytic or hydrogenolysis steps could optimize yield and purity depending on the scale and application.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group participates in nucleophilic substitution (SN2) due to the electron-withdrawing trifluoroethyl group, which enhances electrophilicity at the adjacent carbon. This reactivity is leveraged in alkylation and arylation reactions:

-

Reaction with alkyl halides :

Optimal conditions: 20–40°C in polar aprotic solvents (e.g., DMF, ethyl acetate) with a base (e.g., triethylamine) .

-

Arylation via copper catalysis :

Copper(II) acetate catalyzes coupling with arylboronic acids, yielding N-aryl derivatives. For example, reaction with 4-bromophenylboronic acid under mild conditions (40°C, 4 h) achieves 52–66% yields .

Acylation and Carbamate Formation

The amine reacts with acyl chlorides or anhydrides to form stable amides:

-

Acetylation :

Reactions proceed in dichloromethane at 0–25°C with >80% yields .

-

Carbamate synthesis :

Reaction with chloroformates (e.g., benzyl chloroformate) in THF produces carbamates, which are intermediates for protecting-group strategies .

Cycloaddition and Ring-Opening Reactions

The tetrahydrothiophene ring undergoes selective ring-opening under acidic or oxidative conditions:

-

Acid-catalyzed ring-opening :

In HCl/dioxane, the sulfur atom is protonated, leading to ring cleavage and formation of linear thiol intermediates . -

Asymmetric cycloaddition :

Chiral secondary amines enable [3+2] cycloadditions with α,β-unsaturated carbonyl compounds, yielding pyrrolidine derivatives with >90% enantiomeric excess (ee) under mild conditions (rt, 12 h).

Trifluoromethylation and Fluorine-Specific Reactivity

The trifluoroethyl group enhances stability and directs regioselectivity in fluorination reactions:

-

Electrophilic trifluoromethylation :

Reacts with TMSCF₃ (trimethylsilyl trifluoromethane) in the presence of Cu(OAc)₂ and TEMPO, forming CF₃-substituted products at 40°C (4 h, 52–84% yields) . -

Radical reactions :

Under AIBN initiation, the compound participates in hydrogen-atom transfer (HAT) reactions with alkyl iodides, forming C–N bonds .

Mechanistic Insights

The trifluoroethyl group’s strong electron-withdrawing effect (-I) polarizes the N–C bond, increasing the amine’s nucleophilicity. Key mechanistic steps include:

-

Nucleophilic attack : The lone pair on nitrogen targets electrophilic carbons (e.g., in alkyl halides or carbonyls).

-

Transition-state stabilization : Fluorine’s electronegativity stabilizes developing charges during SN2 reactions .

-

Steric effects : The tetrahydrothiophene ring’s conformation influences reaction rates and selectivity .

Stability and Side Reactions

-

Thermal decomposition : Degrades above 150°C, releasing HF and forming cyclic sulfides.

-

Oxidation : Susceptible to peroxide-mediated oxidation at sulfur, forming sulfoxides (controlled by TEMPO) .

This compound’s versatility in nucleophilic substitutions, fluorination, and asymmetric synthesis makes it valuable in pharmaceutical and materials science. Experimental protocols emphasize optimized solvents (e.g., ethyl acetate), mild temperatures (20–40°C), and catalytic systems (Cu, Pd) to maximize efficiency .

Scientific Research Applications

N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine has several scientific research applications, including:

Medicinal Chemistry: The compound’s fluorinated structure makes it a valuable building block in the synthesis of pharmaceuticals, potentially enhancing the metabolic stability and bioavailability of drug candidates.

Organic Synthesis: It serves as a versatile intermediate in various organic synthesis reactions, enabling the construction of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the trifluoroethyl group can enhance the compound’s interaction with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability . The exact pathways and molecular targets vary based on the specific application and the structure of the final compound.

Comparison with Similar Compounds

Substituent Effects: Trifluoroethyl vs. Chloro-Methylphenyl

The compound n-(3-Chloro-2-methylphenyl)tetrahydrothiophen-3-amine (CAS: 1019608-12-8, MW: 227.75 g/mol) provides a direct comparison. Key differences include:

- Electronic Effects : The trifluoroethyl group is a stronger electron-withdrawing group (EWG) than chloro-methylphenyl, significantly reducing the basicity of the amine nitrogen. This enhances metabolic stability by resisting protonation in physiological environments .

| Property | N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine | n-(3-Chloro-2-methylphenyl)tetrahydrothiophen-3-amine |

|---|---|---|

| Molecular Formula | C₆H₁₀F₃NS | C₁₂H₁₅ClNS |

| Molecular Weight (g/mol) | 185.21 | 227.75 |

| Key Substituent | CF₃CH₂- | Cl-C₆H₃(CH₃)- |

| Basicity (Predicted) | Lower | Moderate |

Ring Saturation: Tetrahydrothiophen vs. Thiophen

The unsaturated analog 2,4-dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine (CAS: 87675-60-3, MW: 209.23 g/mol) highlights the impact of aromaticity:

- Electronic Interactions : The aromatic thiophen ring engages in π-π stacking, absent in the saturated analog, which may reduce affinity for certain receptors .

| Property | This compound | 2,4-dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine |

|---|---|---|

| Ring Type | Saturated (tetrahydrothiophen) | Unsaturated (thiophen) |

| Molecular Formula | C₆H₁₀F₃NS | C₈H₁₀F₃NS |

| Aromaticity | No | Yes |

Heteroatom Comparison: Sulfur vs. Oxygen

Replacing sulfur with oxygen, as in Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine (CAS: 195615-83-9, MW: 281.39 g/mol), alters physicochemical properties:

- Electronegativity : Oxygen’s higher electronegativity increases the ring’s electron-withdrawing character, reducing amine basicity compared to sulfur.

- Lipophilicity : Sulfur’s polarizability enhances lipophilicity, improving membrane permeability .

| Property | This compound | Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine |

|---|---|---|

| Heteroatom | S | O |

| LogP (Predicted) | ~2.5 | ~1.8 |

Role of the Trifluoroethyl Group

The trifluoroethyl group is a critical pharmacophore:

Biological Activity

N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a tetrahydrothiophene ring substituted with a trifluoroethyl group. The trifluoroethyl moiety is known for enhancing lipophilicity and influencing the compound's reactivity and biological interactions. Such properties make it a candidate for various biological studies, particularly in drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The trifluoroethyl group enhances the compound's ability to interact with lipid membranes and proteins, potentially increasing its binding affinity to biological targets.

- Hydrogen Bonding : The amine functional group can form hydrogen bonds with various biological molecules, modulating its activity in biochemical pathways .

- Stabilization of Biological Structures : Similar compounds have been shown to stabilize microtubules and other cellular structures, suggesting a potential role in cellular transport and signaling pathways .

Case Studies

- Microtubule Stabilization : In studies involving microtubule-stabilizing agents, compounds analogous to this compound have shown the ability to enhance axonal transport and reduce neurodegeneration in models of tauopathies. These effects are linked to improved cognitive performance in treated subjects .

- Vascular Relaxation : Research on related trifluoroethyl derivatives has indicated a relaxant effect on vascular tissues without selectivity for dopamine receptors. This suggests potential applications in cardiovascular therapies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to its structural analogs:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial (potential) | Lipophilicity and hydrogen bonding |

| Trifluoroethyl Dopamine Analog | Vascular relaxation | Non-selective receptor interaction |

| Microtubule Stabilizing Agent | Neuroprotective | Stabilization of microtubules |

Q & A

Q. How to validate the compound’s stability under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via HPLC-UV at 254 nm .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze purity changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.